molecular formula C13H22O4 B1295894 Diethyl 2-cyclohexylmalonate CAS No. 2163-44-2

Diethyl 2-cyclohexylmalonate

Cat. No.: B1295894
CAS No.: 2163-44-2
M. Wt: 242.31 g/mol
InChI Key: FUOPELSDMOAUBM-UHFFFAOYSA-N
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Description

Diethyl 2-cyclohexylmalonate is an organic compound with the molecular formula C₁₃H₂₂O₄ and a molecular weight of 242.31 g/mol . It is a diester derivative of malonic acid, where the two ester groups are ethyl groups, and one of the hydrogen atoms on the central carbon is replaced by a cyclohexyl group. This compound is used in various chemical syntheses due to its reactivity and structural properties.

Scientific Research Applications

Diethyl 2-cyclohexylmalonate is utilized in various fields of scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-cyclohexylmalonate can be synthesized through the alkylation of diethyl malonate with cyclohexyl halides under basic conditions. The general reaction involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, followed by the nucleophilic substitution with cyclohexyl bromide or iodide .

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Types of Reactions:

Common Reagents and Conditions:

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Acids: Hydrochloric acid, sulfuric acid.

    Solvents: Ethanol, tetrahydrofuran.

Major Products:

Mechanism of Action

The mechanism of action of diethyl 2-cyclohexylmalonate in chemical reactions involves the formation of enolates, which are highly reactive intermediates. These enolates can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is largely due to the electron-withdrawing effects of the ester groups, which stabilize the enolate intermediate .

Comparison with Similar Compounds

Uniqueness: Diethyl 2-cyclohexylmalonate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic effects. This makes it a valuable intermediate in the synthesis of complex organic molecules, offering a balance between reactivity and stability .

Properties

IUPAC Name

diethyl 2-cyclohexylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O4/c1-3-16-12(14)11(13(15)17-4-2)10-8-6-5-7-9-10/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOPELSDMOAUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286654
Record name diethyl 2-cyclohexylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2163-44-2
Record name 2163-44-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46843
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 2-cyclohexylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 5% rhodium on carbon (4.5 g) and diethyl phenylmalonate (30 g) in ethanol (100 ml) was hydrogenated at 60 psi for 18 hours. The suspension was filtered through celite and concentrated to a syrup (quant. yield). Distillation at 90°-94° C. (0.5 mmHg) afforded 28.2 g (92%) of the diethyl cyclohexylmalonate.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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